molecular formula C20H17NO7 B3462801 dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate

dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate

Cat. No. B3462801
M. Wt: 383.4 g/mol
InChI Key: RZKKEYAAZAMXKD-XBXARRHUSA-N
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Description

The compound “dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate” is a complex organic molecule. It contains a benzodioxol functional group, which is a type of aromatic ether. It also has an acryloyl group, which is a type of unsaturated carbonyl, and an amino group attached to a terephthalate moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzodioxol group is a rigid, planar structure, while the acryloyl group introduces unsaturation and the potential for geometric isomerism .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the acryloyl and amino groups, which are both reactive functional groups. The acryloyl group can undergo addition reactions at the carbon-carbon double bond, while the amino group can act as a nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and acryloyl groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The benzodioxol group is found in a number of biologically active compounds, so it’s possible that it could contribute to the compound’s activity .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be investigated as a potential pharmaceutical .

properties

IUPAC Name

dimethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-25-19(23)13-5-6-14(20(24)26-2)15(10-13)21-18(22)8-4-12-3-7-16-17(9-12)28-11-27-16/h3-10H,11H2,1-2H3,(H,21,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKEYAAZAMXKD-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate
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dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate
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dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate
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dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate
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dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate

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